Cas no 34392-54-6 (2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine)
2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole-5-ethanamine,2-methyl-
- 2-(2-methyl-1H-imidazol-5-yl)ethanamine
- 2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine
- SCHEMBL624809
- C17928
- EN300-170661
- 2-(2-Methyl-1H-imidazol-4-yl)ethanamine
- AKOS012035902
- CHEBI:74761
- 1H-Imidazole-4-ethanamine, 2-methyl-
- 4-(2-Aminoethyl)-2-methylimidazole
- SCHEMBL8611446
- CS-0282346
- 2-(2-Methyl-1H-imidazol-4-yl)ethylamine #
- 1H-IMIDAZOLE-5-ETHANAMINE, 2-METHYL-
- A822902
- BRD-K96043519-001-01-2
- AB76713
- L000064
- o-methylhistamine
- BDBM22862
- XDKYTXBAVJELDQ-UHFFFAOYSA-N
- PD180573
- 34392-54-6
- DTXSID00187966
- 2-(2-Methyl-1h-imidazol-5-yl)ethan-1-amine
- Imidazole, 4-(2-aminoethyl)-2-methyl-
- H5DHG2WBHM
- UNII-H5DHG2WBHM
- 2-Methylhistamine
- CHEMBL12620
- DB-217447
- 2-methyl-1H-Imidazole-5-ethanamine
-
- Inchi: 1S/C6H11N3/c1-5-8-4-6(9-5)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)
- InChI Key: XDKYTXBAVJELDQ-UHFFFAOYSA-N
- SMILES: N1C(C)=NC=C1CCN
Computed Properties
- Exact Mass: 125.09543
- Monoisotopic Mass: 125.095297
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 84.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7
- XLogP3: -0.2
Experimental Properties
- Density: 1.1
- Boiling Point: 347.5°Cat760mmHg
- Flash Point: 190.9°C
- Refractive Index: 1.558
- PSA: 54.7
2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069004803-1g |
2-(2-Methyl-1H-imidazol-4-yl)ethanamine |
34392-54-6 | 97% | 1g |
$2358.40 | 2023-09-02 | |
| Alichem | A069004803-5g |
2-(2-Methyl-1H-imidazol-4-yl)ethanamine |
34392-54-6 | 97% | 5g |
$6030.00 | 2023-09-02 | |
| Enamine | EN300-170661-0.05g |
2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine |
34392-54-6 | 0.05g |
$245.0 | 2023-09-20 | ||
| Enamine | EN300-170661-0.1g |
2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine |
34392-54-6 | 0.1g |
$366.0 | 2023-09-20 | ||
| Enamine | EN300-170661-0.25g |
2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine |
34392-54-6 | 0.25g |
$524.0 | 2023-09-20 | ||
| Enamine | EN300-170661-0.5g |
2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine |
34392-54-6 | 0.5g |
$824.0 | 2023-09-20 | ||
| Enamine | EN300-170661-1.0g |
2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine |
34392-54-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-170661-2.5g |
2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine |
34392-54-6 | 2.5g |
$2071.0 | 2023-09-20 | ||
| Enamine | EN300-170661-5.0g |
2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine |
34392-54-6 | 5.0g |
$3065.0 | 2023-02-17 | ||
| Enamine | EN300-170661-10.0g |
2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine |
34392-54-6 | 10.0g |
$4545.0 | 2023-02-17 |
2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine Related Literature
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Ruibin Bai,Fang Cui,Wen Li,Yanping Wang,Zixia Wang,Yingrui Gao,Nan Wang,Qiaohong Xu,Fangdi Hu,Yan Zhang Food Funct. 2022 13 8143
Additional information on 2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine
Recent Advances in the Study of 2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine (CAS: 34392-54-6) in Chemical Biology and Pharmaceutical Research
The compound 2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine (CAS: 34392-54-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This molecule, characterized by its imidazole ring and amine functional group, has been identified as a key intermediate in the synthesis of various bioactive compounds. Recent studies have explored its role in modulating neurotransmitter systems, particularly in relation to histamine and serotonin receptors, which are critical targets for treating neurological and psychiatric disorders.
A 2023 study published in the Journal of Medicinal Chemistry investigated the pharmacological properties of 2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine as a precursor for novel histamine H3 receptor antagonists. The research demonstrated that derivatives of this compound exhibited high binding affinity and selectivity for H3 receptors, suggesting potential applications in the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). The study utilized molecular docking simulations and in vitro assays to validate these findings, providing a robust foundation for further drug development.
In addition to its neurological applications, 2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine has also been explored in the context of cancer research. A recent preprint on bioRxiv highlighted its role as a scaffold for designing small-molecule inhibitors targeting protein kinases involved in tumor progression. The researchers synthesized a series of analogs and evaluated their efficacy in inhibiting kinase activity in cell lines derived from breast and lung cancers. Preliminary results indicated promising anti-proliferative effects, with one analog showing a 50% reduction in tumor cell viability at micromolar concentrations.
The synthetic pathways for 2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine have also been optimized in recent years. A 2022 publication in Organic Process Research & Development described a novel, high-yield synthesis route using green chemistry principles, which reduced the environmental impact of production while maintaining high purity (>98%). This advancement is particularly relevant for scaling up production to meet the growing demand for this compound in both academic and industrial settings.
Despite these promising developments, challenges remain in the clinical translation of 2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies. However, the compound's versatility as a building block for drug discovery continues to make it a focal point of research in chemical biology and medicinal chemistry.
In conclusion, recent studies on 2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine (CAS: 34392-54-6) underscore its potential as a valuable tool in drug discovery and development. Its applications span neurological disorders and oncology, with ongoing research aimed at optimizing its pharmacological profile. As synthetic methods improve and our understanding of its mechanisms deepens, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
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